
tert-Butyl (3-(1-hydroxycyclopropyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties. This particular compound features a tert-butyl group, a hydroxycyclopropyl moiety, and a propyl chain, making it a unique and interesting molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate typically involves the protection of amine groups using tert-butyl carbamate. The process can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(1-hydroxycyclopropyl)propylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under basic conditions using a base like triethylamine.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-(1-hydroxycyclopropyl)propylamine in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified using column chromatography to obtain the desired tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate in high yield and purity.
Industrial Production Methods: Industrial production of tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The purification steps may include crystallization or distillation techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate can undergo oxidation reactions, particularly at the hydroxycyclopropyl moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides, aryl halides, or organometallic reagents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors and as a probe for investigating biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved pharmacological properties.
Industry: In the industrial sector, tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of biochemical pathways and physiological processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as proteases, kinases, and hydrolases.
Receptors: It may interact with receptors on the cell surface, leading to changes in cell signaling and function.
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Comparison: tert-Butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate is unique due to the presence of the hydroxycyclopropyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-hydroxycyclopropyl)propyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-4-5-11(14)6-7-11/h14H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
NEARFPTVEXMRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


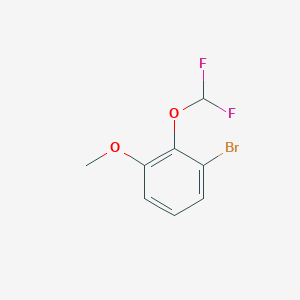
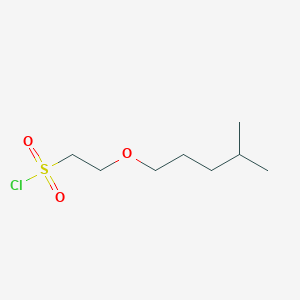
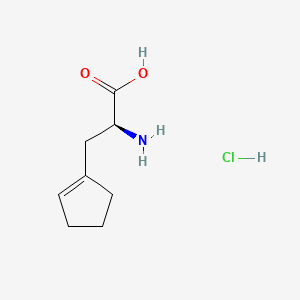
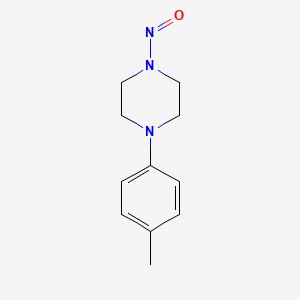
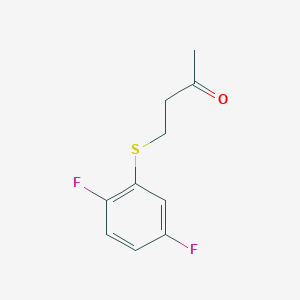
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
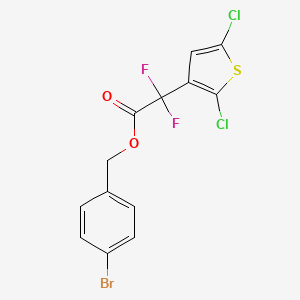
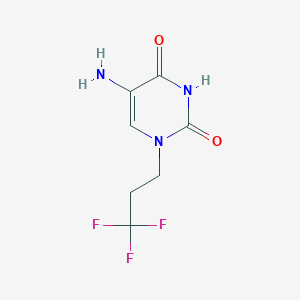
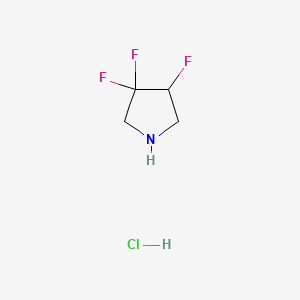
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)

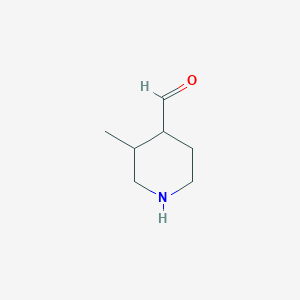
![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
